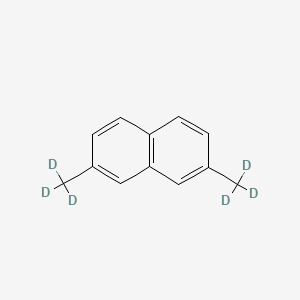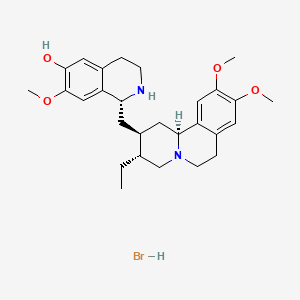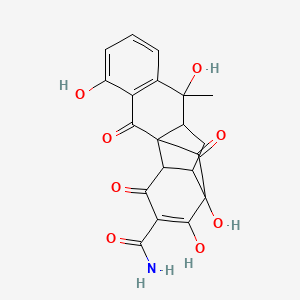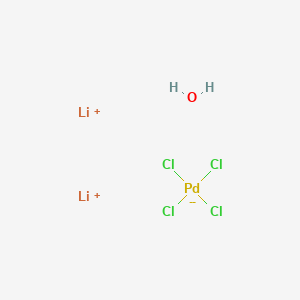
Isovaleric Acid-d9
Übersicht
Beschreibung
Isovaleric Acid-d9 is the deuterium labeled analogue of Isovaleric acid . It is a natural fatty acid known to affect neonatal death and possibly cause Jamaican vomiting sickness in humans .
Synthesis Analysis
This compound is produced in the colon by bacterial fermentation of leucine . The enzyme isovaleryl-CoA dehydrogenase plays a crucial role in the breakdown of leucine, and its deficiency can lead to a buildup of chemicals in the blood that cause symptoms .
Molecular Structure Analysis
The molecular formula of this compound is C5HD9O2 . It has a molecular weight of 111.19 . The SMILES string representation is [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(O)=O .
Chemical Reactions Analysis
This compound is used in research for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry .
Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 111.19 .
Wissenschaftliche Forschungsanwendungen
Isovaleric Acidemia Diagnosis and Treatment : Isovaleric acidemia (IVA) is a condition characterized by metabolic acidosis, ketosis, and a distinctive 'sweaty feet' odor. Diagnosis often involves observing hyperglycemia, metabolic acidosis, and ketonuria, which are similar to symptoms of diabetic ketoacidosis. Treatment includes rehydration, correcting metabolic acidosis, and supportive care (Kılıç et al., 2014).
Metabolic Function in Microorganisms : Isovalerate is crucial for certain microorganisms. For example, Ruminococcus flavefaciens requires isovalerate for growth, indicating its role in the synthesis of leucine from its carbon skeleton (Allison et al., 1962).
Role in Plant Odor Production : Isovaleric acid is a major constituent of the inflorescence odor of Senecio articulatus, contributing to its distinctive smell. It shows similarities to other fly-pollinated flowers with unpleasant odors (Kite & Smith, 1997).
Isovaleric Acid in Organic Acidemias : Isovaleric acidemia is a genetic disorder with varying symptoms from feeding difficulty to mental retardation, often detected through newborn screening. Early diagnosis and treatment significantly improve prognosis (Zhao et al., 2022).
Implications in Nutrient Absorption and Digestion : Supplementing isovalerate in cattle diets affects rumen fermentation, nutrient absorption, and feed digestibility, indicating its potential in animal nutrition and digestive health (Liu et al., 2009).
Use in Chemical Synthesis : Isovaleric acid esters, including L-menthyl isovalerate, have a wide range of applications from medicinal drugs to food additives and perfumes, demonstrating its versatility in various industrial processes (Suerbaev et al., 2016).
Wirkmechanismus
Target of Action
Isovaleric Acid-d9 primarily targets the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the leucine degradation pathway, where it catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . This compound also interacts with other targets such as Aspartate aminotransferase in Escherichia coli, Pseudomonalisin in Pseudomonas sp., and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .
Mode of Action
This compound, similar to its non-deuterated form, isovaleric acid, is involved in the metabolism of the amino acid leucine . In normal metabolism, leucine is broken down into a substance called isovaleric acid, which is then converted into energy . In individuals with isovaleric acidemia, the enzyme that breaks down isovaleric acid is missing, leading to a harmful accumulation of isovaleric acid in the body .
Biochemical Pathways
This compound affects the leucine degradation pathway . In this pathway, leucine is first converted into α-ketoisocaproate, which is then transformed into isovaleryl-CoA. Under normal conditions, isovaleryl-CoA is further metabolized to β-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . In the absence of this enzyme, isovaleric acid accumulates, leading to the symptoms of isovaleric acidemia .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound greatly influence its bioavailability .
Result of Action
The accumulation of isovaleric acid in the body due to the deficiency of isovaleryl-CoA dehydrogenase leads to isovaleric acidemia . This condition can cause severe health problems, including neurological damage, developmental delay, and metabolic crisis . Symptoms can range from severe to mild and may include poor feeding, weight loss, and a distinctive odor of "sweaty feet" .
Safety and Hazards
Isovaleric Acid-d9 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
Isovaleric Acid-d9, like its non-deuterated form, plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct and indirect effects on cellular biochemistry .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise details of these interactions are complex and depend on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely similar to its non-deuterated form . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-CBZKUFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)



![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)
![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)